An In-depth Technical Guide to 5'-bromo-[2,2'-bipyridin]-5-amine: Properties, Synthesis, and Applications
An In-depth Technical Guide to 5'-bromo-[2,2'-bipyridin]-5-amine: Properties, Synthesis, and Applications
For the Attention of Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available experimental data for 5'-bromo-[2,2'-bipyridin]-5-amine is limited. This guide has been compiled by leveraging established principles of organic chemistry and drawing inferences from the known properties and reactivities of structurally related compounds. All presented data that is not explicitly cited should be considered predictive.
Introduction
5'-bromo-[2,2'-bipyridin]-5-amine is a heterocyclic compound featuring a 2,2'-bipyridine core. This core structure is a privileged scaffold in medicinal chemistry and materials science, renowned for its ability to chelate metal ions. The functionalization of this bipyridine system with both an electron-donating amino group (-NH₂) and an electron-withdrawing bromo group (-Br) at the 5 and 5' positions, respectively, creates a molecule with distinct electronic properties and versatile reactivity. This unique combination makes 5'-bromo-[2,2'-bipyridin]-5-amine a promising building block for the synthesis of novel pharmaceutical agents and functional materials. The strategic placement of the amino and bromo groups allows for selective, stepwise modifications, offering a pathway to complex molecular architectures.
Physicochemical Properties
| Property | Predicted Value/Information | Source/Basis |
| CAS Number | 2020270-45-3 | NextSDS[1] |
| Molecular Formula | C₁₀H₈BrN₃ | - |
| Molecular Weight | 250.09 g/mol | - |
| Appearance | Expected to be a solid at room temperature | Analogy to related bipyridines |
| Solubility | Likely soluble in organic solvents like DMSO, DMF, and chlorinated solvents. Potentially sparingly soluble in water. | General solubility of bipyridine derivatives |
| Melting Point | Not available. | - |
| Boiling Point | Not available. | - |
| pKa | The amino group is expected to be basic, while the pyridine nitrogens are weakly basic. | General properties of aminopyridines |
Hazard and Safety Information
Based on available data, 5'-bromo-[2,2'-bipyridin]-5-amine is classified with the following hazards:
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Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[1]
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Skin Irritation: Causes skin irritation.[1]
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Eye Irritation: Causes serious eye irritation.[1]
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Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[1]
Standard laboratory safety precautions, including the use of personal protective equipment (gloves, safety glasses, and a lab coat), are essential when handling this compound. Work should be conducted in a well-ventilated fume hood.
Proposed Synthesis
A plausible synthetic route to 5'-bromo-[2,2'-bipyridin]-5-amine can be envisioned through a nickel-catalyzed homocoupling of a suitable aminobromopyridine precursor. This approach is adapted from established methods for the synthesis of symmetrically substituted bipyridines.
A potential precursor for this synthesis is 2-bromo-5-aminopyridine. The nickel-catalyzed coupling of 2-halopyridines is a known method for the formation of 2,2'-bipyridines.
Caption: Proposed synthetic pathway for 5'-bromo-[2,2'-bipyridin]-5-amine.
Experimental Protocol: A General Approach
The following is a generalized protocol based on similar reactions. Optimization would be required.
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Catalyst Preparation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), combine nickel(II) chloride hexahydrate (NiCl₂·6H₂O), triphenylphosphine (PPh₃), and zinc dust in anhydrous dimethylformamide (DMF).
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Reaction Initiation: Stir the mixture at a specified temperature (e.g., 50-80 °C) until the color changes, indicating the formation of the active Ni(0) catalyst.
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Substrate Addition: Add a solution of the 2-bromo-5-aminopyridine precursor in anhydrous DMF to the catalyst mixture.
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Reaction Monitoring: Heat the reaction mixture and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
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Work-up: Upon completion, cool the reaction to room temperature and quench with an aqueous solution of ethylenediaminetetraacetic acid (EDTA) or ammonia to complex the nickel.
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Extraction: Extract the aqueous mixture with an organic solvent such as ethyl acetate or dichloromethane.
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Purification: Combine the organic layers, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Expected Reactivity
The dual functionalization of the bipyridine core in 5'-bromo-[2,2'-bipyridin]-5-amine allows for a range of chemical transformations. The amino group acts as a nucleophile and an activating group, while the bromo group is a versatile handle for cross-coupling reactions.
Caption: Expected reactivity pathways for 5'-bromo-[2,2'-bipyridin]-5-amine.
Reactions at the Amino Group
The amino group is nucleophilic and can undergo a variety of reactions common to arylamines:
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Acylation and Sulfonylation: Reaction with acyl chlorides or sulfonyl chlorides in the presence of a base will yield the corresponding amides and sulfonamides. This can also serve as a protecting group strategy to modulate the reactivity of the amino group.
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Diazotization: Treatment with a nitrous acid source (e.g., NaNO₂ in acidic solution) would form a diazonium salt. This intermediate can then be subjected to Sandmeyer-type reactions to introduce a variety of other functional groups (e.g., -OH, -CN, -X where X is a halogen).
Reactions at the Bromo Group
The carbon-bromine bond is a key site for transition metal-catalyzed cross-coupling reactions, which are fundamental in modern organic synthesis:
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Suzuki-Miyaura Coupling: Palladium-catalyzed coupling with aryl or vinyl boronic acids or esters would lead to the formation of new carbon-carbon bonds, allowing for the introduction of various aryl or vinyl substituents at the 5'-position.[2]
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Buchwald-Hartwig Amination: Palladium-catalyzed coupling with primary or secondary amines would form new carbon-nitrogen bonds, providing access to a wide range of substituted amino-bipyridines.
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Sonogashira Coupling: Palladium- and copper-catalyzed coupling with terminal alkynes would introduce alkynyl moieties.
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Heck Coupling: Palladium-catalyzed coupling with alkenes would result in the formation of vinylated bipyridines.
The differential reactivity of the amino and bromo groups allows for a strategic, stepwise functionalization of the molecule. For instance, the amino group could be protected, followed by a cross-coupling reaction at the bromo position, and subsequent deprotection and further modification of the amino group.
Predicted Spectroscopic Data
While experimental spectra are not available, the expected features can be predicted.
¹H NMR Spectroscopy
The ¹H NMR spectrum is expected to be complex due to the presence of two substituted, coupled pyridine rings. The aromatic region (typically 7.0-9.0 ppm) would show a series of doublets and doublets of doublets corresponding to the protons on both pyridine rings. The protons ortho to the ring nitrogens are expected to be the most downfield. The amino group protons would likely appear as a broad singlet, with a chemical shift that is dependent on the solvent and concentration.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum would display ten signals in the aromatic region for the ten carbon atoms of the bipyridine core. The carbon atom attached to the bromine (C5') would be influenced by the halogen's electronegativity and heavy atom effect. The carbon atom attached to the amino group (C5) would be shifted upfield due to the electron-donating nature of the -NH₂ group.
Infrared (IR) Spectroscopy
The IR spectrum is expected to show characteristic absorption bands for the functional groups present:
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N-H stretching: Two medium to weak bands in the region of 3300-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching of the primary amine.
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C-N stretching: A band in the region of 1250-1350 cm⁻¹ for the aryl C-N bond.
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Aromatic C-H stretching: Bands above 3000 cm⁻¹.
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Aromatic C=C and C=N stretching: A series of bands in the 1400-1600 cm⁻¹ region.
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C-Br stretching: A band in the fingerprint region, typically below 1000 cm⁻¹.
Mass Spectrometry (MS)
The mass spectrum would show a molecular ion peak (M⁺) and a characteristic M+2 peak of nearly equal intensity, which is indicative of the presence of a single bromine atom. Fragmentation patterns would likely involve the loss of the bromo and amino groups, as well as cleavage of the bipyridine ring system.
Potential Applications
The unique structural and electronic features of 5'-bromo-[2,2'-bipyridin]-5-amine make it a valuable building block in several areas of research and development:
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Medicinal Chemistry: The 2,2'-bipyridine scaffold is present in numerous biologically active compounds. The amino and bromo groups on this molecule provide vectors for the introduction of pharmacophoric features. For example, it could serve as a key intermediate in the synthesis of kinase inhibitors, where the aminopyridine moiety can interact with the hinge region of the kinase active site. The bromo group allows for the exploration of different substituents to optimize potency, selectivity, and pharmacokinetic properties.
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Materials Science: As a chelating ligand, 5'-bromo-[2,2'-bipyridin]-5-amine can be used to synthesize novel metal complexes with interesting photophysical and electrochemical properties. These complexes could find applications in organic light-emitting diodes (OLEDs), sensors, and catalysis. The bromo group also allows for the incorporation of this ligand into larger conjugated systems or polymers.
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Supramolecular Chemistry: The bipyridine unit is a classic component in the design of self-assembling supramolecular structures. The functional groups on this molecule can be used to direct the formation of complex architectures through a combination of coordination bonds and other non-covalent interactions.
Conclusion
5'-bromo-[2,2'-bipyridin]-5-amine is a promising but currently under-explored chemical entity. Its combination of a chelating bipyridine core with versatile amino and bromo functional groups presents numerous opportunities for the synthesis of novel compounds with potential applications in drug discovery and materials science. While a lack of extensive experimental data necessitates a predictive approach to understanding its properties, the established chemistry of its constituent parts provides a solid foundation for its future investigation and utilization. This guide serves as a starting point for researchers interested in harnessing the potential of this versatile building block.
References
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NextSDS. 5'-bromo-[2,2'-bipyridin]-5-amine — Chemical Substance Information. Available from: [Link]
- Bonnet, S., et al. (2019). Synthesis and characterization of a new ditopic bipyridine-terpyridine bridging ligand using a Suzuki cross-coupling reaction. Arkivoc, 2020(1), pp.223-236.
